1,1,1-Trichloro-2-methyl-2-propanol hemihydrate
Overview
Description
Chlorobutanol, also known as 1,1,1-trichloro-2-methylpropan-2-ol, is an organic compound with the molecular formula C4H7Cl3O. It is a white, volatile solid with a camphor-like odor. Chlorobutanol is commonly used as a preservative, sedative, hypnotic, and weak local anesthetic. It also possesses antibacterial and antifungal properties .
Mechanism of Action
Target of Action
The primary target of Chlorobutanol Hemihydrate is the central nervous system (CNS) . It acts as a sedative and has local anesthetic properties .
Mode of Action
Chlorobutanol Hemihydrate interacts with its targets by depressing the sensory cortex , decreasing motor activity , and producing drowsiness, sedation, and hypnosis . It also decreases the conduction velocity and induces conduction failure and automaticity within isolated ventricular muscle strips .
Biochemical Pathways
Chlorobutanol Hemihydrate affects the GABAergic neurotransmission pathway . It enhances the effect of the neurotransmitter GABA on GABA receptors, leading to increased chloride influx into the neuron, hyperpolarization, and decreased neuron excitability .
Pharmacokinetics
Given its lipophilic nature, it is likely to be well-absorbed following oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of Chlorobutanol Hemihydrate’s action include reduced neuronal excitability , sedation , hypnosis , and anesthesia . It also impacts myocardial cells by acting on the cell membrane and reduces isometric tension produced by the heart .
Action Environment
Environmental factors such as pH , temperature , and ionic strength can influence the action, efficacy, and stability of Chlorobutanol Hemihydrate. For instance, it is stable under normal storage conditions but may degrade under extreme conditions .
Biochemical Analysis
Biochemical Properties
1,1,1-Trichloro-2-methyl-2-propanol hemihydrate plays a significant role in biochemical reactions. It has been found to convert benzisoxazole to α-aryloxyisobutyric acid
Cellular Effects
The compound exerts effects on various types of cells and cellular processes. It has been reported to decrease the conduction velocity and induce conduction failure and automaticity within isolated ventricular muscle strips . It also impacts myocardial cells by acting on the cell membrane and reduces isometric tension produced by the heart .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It forms a eutectic with dimethyl sulfone, which is the most suitable media for freeze-drying due to its high solubilizing ability and a good rate of solvent removal
Preparation Methods
Chlorobutanol is synthesized through the nucleophilic addition of chloroform to acetone in the presence of a base such as potassium hydroxide or sodium hydroxide. The reaction is typically carried out in an alcoholic solution to accelerate the formation of chlorobutanol. The reaction can be summarized as follows :
CH3COCH3+CHCl3+KOH→CCl3C(OH)(CH3)2+KCl+H2O
The industrial production of chlorobutanol involves similar reaction conditions but on a larger scale, often using distillation to purify the final product .
Chemical Reactions Analysis
Chlorobutanol undergoes several types of chemical reactions, including:
Oxidation: Chlorobutanol can be oxidized to form trichloroacetic acid under strong oxidative conditions.
Reduction: It can be reduced to form 1,1,1-trichloro-2-methylpropan-2-amine using reducing agents like lithium aluminum hydride.
Substitution: Chlorobutanol can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chlorobutanol has a wide range of scientific research applications:
Chemistry: It is used as a preservative in various chemical formulations to prevent microbial contamination.
Biology: Chlorobutanol is used in biological research as an anesthetic for invertebrates and small aquatic organisms.
Medicine: It is used as a preservative in pharmaceutical formulations, including eye drops and injectable solutions. It also has sedative and hypnotic properties, making it useful in certain medical treatments.
Comparison with Similar Compounds
Chlorobutanol is similar in nature to chloral hydrate, another sedative and hypnotic compound. Both compounds share similar sedative and anesthetic properties, but chlorobutanol is unique in its additional antibacterial and antifungal properties. Other similar compounds include trichloroethanol and trichloroacetic acid, which also possess chlorinated functional groups and exhibit similar chemical reactivity .
References
Properties
IUPAC Name |
1,1,1-trichloro-2-methylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl3O/c1-3(2,8)4(5,6)7/h8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSASVXMJTNOKOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(Cl)(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041217 | |
Record name | 1,1,1-Trichloro-2-methyl-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to white solid; [Merck Index] Crystalline solid; [MSDSonline] | |
Record name | Chlorobutanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4291 | |
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Boiling Point |
167 °C | |
Record name | Chlorobutanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11386 | |
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Record name | CHLORETONE | |
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Solubility |
INSOL IN COLD WATER, SOL IN HOT WATER, 1 G IN 125 ML WATER; SOL IN VOLATILE OILS, Easily sol in hot water; one gram dissolves in 1 ml alcohol, 10 ml glycerol; sol in chloroform, ether, acetone, petr ether, glacial acetic acid, oils., Soluble in alcohol and glycerol, hot water, ether, chloroform, and volatile oils., For more Solubility (Complete) data for CHLORETONE (6 total), please visit the HSDB record page. | |
Record name | CHLORETONE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.83 [mmHg] | |
Record name | Chlorobutanol | |
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Mechanism of Action |
As a detergent, chlorobutanol disrupts the lipid structure of the cell membrane and increases the cell permeability, leading to cell lysis. It induces conjunctival and corneal cell toxicity via causing cell retraction and cessation of normal cytokines, cell movement, and mitotic activity. It disrupts the barrier and transport properties of the corneal epithelium as well as inhibits the utilization of oxygen by the cornea. Chlorobutanol also inhibits oxygen use by the cornea, which increases susceptibility to infection. | |
Record name | Chlorobutanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11386 | |
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Color/Form |
NEEDLES (WATER+1), Crystals, COLORLESS TO WHITE, Colorless to white crystals | |
CAS No. |
57-15-8, 6001-64-5, 1320-66-7 | |
Record name | Chlorobutanol | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=57-15-8 | |
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Record name | Chlorobutanol [INN:BAN:JAN:NF] | |
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Record name | Chlorobutanol | |
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Record name | Chlorobutanol hemihydrate | |
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Record name | Chlorobutanol | |
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Record name | 2-Propanol, 1,1,1-trichloro-2-methyl- | |
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Record name | 1,1,1-Trichloro-2-methyl-2-propanol | |
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Record name | Chlorobutanol | |
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Record name | CHLOROBUTANOL | |
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Record name | CHLORETONE | |
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Melting Point |
97 °C, MP: 77 °C (HYDRATE); HYGROSCOPIC, MP: 97 °C /anhydrous form/; MP: 78 °C /hemihydrate/ | |
Record name | Chlorobutanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11386 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | CHLORETONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2761 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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